(4-Methoxyphenyl)methyl heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

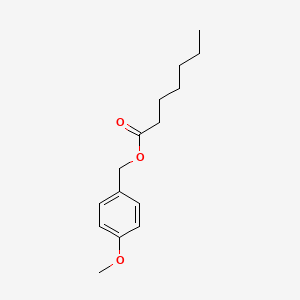

(4-Methoxyphenyl)methyl heptanoate is an organic compound with the molecular formula C15H22O3. It is an ester formed from the reaction of 4-methoxybenzyl alcohol and heptanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl heptanoate typically involves the esterification reaction between 4-methoxybenzyl alcohol and heptanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzyl alcohol+Heptanoic acidH2SO4(4-Methoxyphenyl)methyl heptanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl heptanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

Oxidation: 4-Methoxybenzoic acid

Reduction: 4-Methoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(4-Methoxyphenyl)methyl heptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl heptanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The methoxy group can interact with cellular proteins, leading to inhibition of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Methyl heptanoate: An ester with a similar structure but without the methoxy group.

Ethyl heptanoate: Another ester with a similar carbon chain length but different alkyl group.

4-Methoxybenzyl acetate: An ester with a similar aromatic ring but different acyl group.

Uniqueness

(4-Methoxyphenyl)methyl heptanoate is unique due to the presence of both the methoxy group and the heptanoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(4-Methoxyphenyl)methyl heptanoate, an organic ester with the molecular formula C15H22O3, is synthesized from 4-methoxybenzyl alcohol and heptanoic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is essential for exploring its therapeutic potential.

| Property | Detail |

|---|---|

| CAS Number | 71607-51-7 |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCC(=O)OCC1=CC=C(C=C1)OC |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that its antimicrobial properties may stem from its ability to disrupt bacterial cell membranes, leading to cell lysis. The methoxy group present in the compound can interact with cellular proteins, inhibiting vital biological processes necessary for microbial survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of this compound against a range of pathogenic microorganisms. The compound has shown effectiveness in vitro against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate a moderate level of antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings on Anti-inflammatory Activity

A study evaluated the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels at concentrations of 50 μg/mL and above.

| Treatment | TNF-α Level (pg/mL) |

|---|---|

| Control | 200 |

| This compound (50 μg/mL) | 120 |

| This compound (100 μg/mL) | 80 |

These findings support the potential use of this compound in managing inflammatory conditions.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl heptanoate | Low | Minimal |

| Ethyl heptanoate | Moderate | Low |

This comparison illustrates that while some similar compounds exhibit varying degrees of biological activity, this compound demonstrates a unique profile that warrants further investigation.

Properties

CAS No. |

71607-51-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl heptanoate |

InChI |

InChI=1S/C15H22O3/c1-3-4-5-6-7-15(16)18-12-13-8-10-14(17-2)11-9-13/h8-11H,3-7,12H2,1-2H3 |

InChI Key |

WXFXWKOGMWSKOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.